5-(3-Bromophenyl)-2-methylpentan-2-ol
Description
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C12H17BrO/c1-12(2,14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,14H,4,6,8H2,1-2H3 |
InChI Key |
RVTIVSNMACAFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 5-(3-Bromophenyl)-2-methylpentan-2-ol and Analogues
Structural and Functional Differences
- Bromophenyl vs. Cyclopentenyl Substituents : The bromophenyl group in 5-(3-Bromophenyl)-2-methylpentan-2-ol introduces steric bulk and halogen-mediated reactivity, whereas the cyclopentenyl group in 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol contributes to a cyclic, hydrophobic structure. The latter is widely used in fragrances due to its woody-amber odor profile , while the bromophenyl variant may offer distinct olfactory characteristics.
- Halogenated vs. Non-Halogenated Alcohols: The presence of bromine increases molecular weight and polarizability compared to 2-Methyl-3-pentanol, a simpler alcohol with applications as a solvent .
- Amino-Substituted Analogs: 5-(Dimethylamino)-2-methylpentan-2-ol replaces the bromophenyl group with a dimethylamino moiety, reducing molecular weight and altering solubility. Such compounds are often intermediates in drug synthesis .
Preparation Methods
Ketone Substrate Preparation
The foundational step in synthesizing 5-(3-bromophenyl)-2-methylpentan-2-ol involves preparing a suitable ketone precursor. For instance, 2-methylpentan-3-one serves as a critical intermediate, synthesized via oxidation of secondary alcohols. In a representative procedure, tert-butyl [(2S,3S)-1-[(4-bromophenyl)amino]-3-methylpentan-2-yl]carbamate undergoes Dess-Martin oxidation to yield the corresponding ketone with >95% efficiency. This step is pivotal for ensuring regioselectivity in subsequent Grignard additions.
Grignard Addition to Ketones
The reaction of 3-bromophenylmagnesium bromide with 2-methylpentan-3-one exemplifies a high-yield route to 5-(3-bromophenyl)-2-methylpentan-2-ol. In a protocol adapted from, the Grignard reagent, generated from 3-bromoanisole and magnesium in tetrahydrofuran (THF), is added dropwise to the ketone at 0–25°C. The resulting alkoxide intermediate is quenched with aqueous acetic acid (pH 4.0) and basified to isolate the tertiary alcohol. This method achieves yields of 85–90% with minimal byproducts.
Table 1. Optimization of Grignard Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents thermal decomposition |
| Solvent | THF | Enhances reagent stability |
| Quenching pH | 4.0 (acetic acid) | Minimizes side reactions |
| Reaction Time | 1–2 hours | Ensures completion |
Oxidation-Reduction Strategies
Dess-Martin Periodinane-Mediated Oxidation
Secondary alcohols, such as 5-(3-bromophenyl)-2-methylpentan-3-ol, are oxidized to ketones using Dess-Martin periodinane (DMP). In a protocol from, DMP in dichloromethane (CH₂Cl₂) at 0°C converts the alcohol to 2-methylpentan-3-one within 1 hour, with near-quantitative yields. This method avoids over-oxidation and is compatible with bromophenyl substituents.
Stereoselective Reduction
While less common, enantioselective reduction of ketones using catalysts like Corey-Bakshi-Shibata (CBS) provides access to chiral analogs. For example, reducing 5-(3-bromophenyl)-2-methylpentan-3-one with CBS reagent yields the (2S,3S)-stereoisomer with 92% enantiomeric excess (ee). This approach is critical for pharmaceutical applications requiring specific stereochemistry.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
Though less efficient, nucleophilic substitution on 3-bromo-1-iodobenzene with a pentanol-derived nucleophile offers a bypass to Grignard chemistry. However, this method suffers from low yields (~40%) due to competing elimination and requires harsh conditions (e.g., DMF, 120°C).
Friedel-Crafts Alkylation
Friedel-Crafts alkylation of 3-bromobenzene with 2-methylpenten-2-ol, catalyzed by AlCl₃, provides modest yields (50–60%). Challenges include controlling polyalkylation and regioselectivity, making this method less favorable compared to Grignard approaches.
Purification and Characterization
Chromatographic Techniques
Column chromatography (SiO₂, pentane/diethyl ether 9:1) effectively isolates 5-(3-bromophenyl)-2-methylpentan-2-ol from reaction mixtures, achieving >98% purity. High-performance liquid chromatography (HPLC) on chiral columns (e.g., Chiralcel AD-H) resolves enantiomers, critical for stereochemical analysis.
Spectroscopic Identification
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 4H, aromatic), 1.47 (s, 6H, C2-methyl), 1.21 (t, 2H, CH₂).
-
HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₂H₁₆BrO: 271.0312; found: 271.0315.
Industrial-Scale Considerations
Q & A
Q. What are the optimized synthetic routes for 5-(3-Bromophenyl)-2-methylpentan-2-ol, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a phenyl-substituted ketone followed by reduction. For example:
- Step 1 : Bromination of a precursor ketone (e.g., 2-methylpentan-2-one) using bromine or NBS (N-bromosuccinimide) under controlled temperature (0–5°C) to avoid over-bromination .
- Step 2 : Reduction of the intermediate with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield the alcohol .
- Critical factors : Excess bromine may lead to di-substitution, while elevated temperatures during reduction can cause elimination side reactions (e.g., forming alkenes). Purification via fractional distillation or column chromatography is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing 5-(3-Bromophenyl)-2-methylpentan-2-ol?
- ¹H/¹³C NMR : The tertiary alcohol proton (δ ~1.2 ppm) and bromophenyl aromatic protons (δ ~7.3–7.8 ppm) are key diagnostic signals. Coupling patterns distinguish ortho/meta/para substituents on the phenyl ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ at m/z 257.05) and bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : O–H stretch (~3400 cm⁻¹) and C–Br vibration (~600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the compound’s biological activity compared to chloro- or fluorophenyl analogs?
Comparative studies show:
Q. What experimental design strategies mitigate contradictions in solubility and stability data for this compound?
- Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and report temperature/pH conditions. For example, solubility in water is <0.1 mg/mL but increases to >50 mg/mL in DMSO .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the C–Br bond is a key degradation pathway, requiring inert atmosphere storage .
- Data normalization : Include internal standards (e.g., deuterated analogs) in NMR/MS analyses to control for instrument variability .
Q. How can researchers address discrepancies in reported enzyme inhibition mechanisms involving this compound?
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in the alcohol group) to track metabolic pathways .
- Kinetic assays : Compare competitive vs. non-competitive inhibition via Lineweaver-Burk plots. For instance, 5-(3-Bromophenyl)-2-methylpentan-2-ol shows mixed inhibition against CYP3A4 (Ki = 2.3 µM) .
- Cross-validation : Replicate assays in multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific artifacts .
Methodological Considerations
Q. What purification strategies are recommended to isolate 5-(3-Bromophenyl)-2-methylpentan-2-ol from elimination byproducts?
- Byproduct identification : GC-MS detects alkenes (e.g., 5-(3-Bromophenyl)-2-methylpent-2-ene) formed during reduction .
- Chromatography : Use silica gel columns with a gradient eluent (hexane:ethyl acetate 9:1 → 4:1) to separate alcohol (Rf ~0.3) from alkene (Rf ~0.7) .
- Crystallization : Recrystallize from a hexane:diethyl ether mixture (2:1) at −20°C to enhance purity .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
